molecular formula C21H21ClN4O3S B2951799 2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide CAS No. 942011-05-4

2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide

Cat. No. B2951799
CAS RN: 942011-05-4
M. Wt: 444.93
InChI Key: KAQZGRLCTZNBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

Indole derivatives: , which share structural similarities with the compound , have been reported to possess significant antiviral activities . These compounds can inhibit the replication of various RNA and DNA viruses, offering potential therapeutic options for viral infections. The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new antiviral agents.

Anti-inflammatory and Analgesic Applications

Compounds with an indole nucleus have been found to exhibit anti-inflammatory and analgesic activities . The structural features of the compound, including the thiazole ring and chlorophenyl group, may contribute to modulating inflammatory pathways and reducing pain perception.

Anticancer Potential

The presence of a carbamate ester group in the compound suggests potential applications in cancer therapy . Carbamate esters are found in a variety of chemotherapeutic agents due to their ability to interfere with cell division and growth. Research into similar compounds could lead to the development of new anticancer drugs.

Antimicrobial Activity

Indole derivatives: are known for their antimicrobial properties , targeting a broad spectrum of bacteria and fungi. The compound’s molecular structure could be optimized to enhance its antimicrobial efficacy, providing a basis for new antibiotic agents.

Antidiabetic Effects

The compound’s ability to interact with biological receptors may extend to those involved in glucose metabolism. By modulating these receptors, it could potentially be used to develop treatments for diabetes .

properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-13-18(19(27)23-11-10-14-6-3-4-9-17(14)29-2)30-21(24-13)26-20(28)25-16-8-5-7-15(22)12-16/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQZGRLCTZNBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide

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